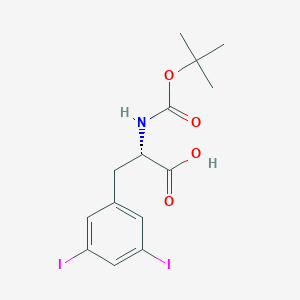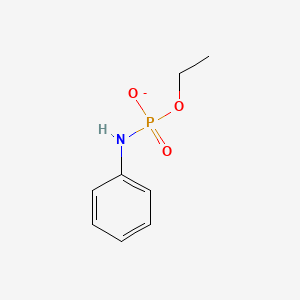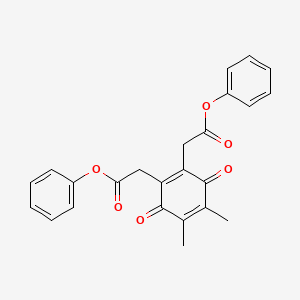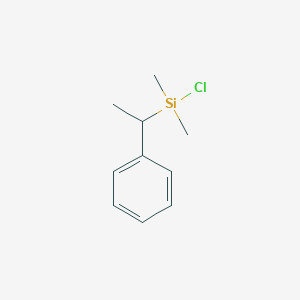
Chloro(dimethyl)(1-phenylethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dimethyl)(1-phenylethyl)silane is an organosilicon compound with the molecular formula C10H15ClSi. It is a derivative of silane, where the silicon atom is bonded to two methyl groups, one phenylethyl group, and one chlorine atom. This compound is known for its reactivity and is used in various chemical processes, particularly in the synthesis of other organosilicon compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloro(dimethyl)(1-phenylethyl)silane can be synthesized through the reaction of dimethylchlorosilane with phenylethylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows:
(CH3)2SiCl+C6H5CH2CH2MgBr→(CH3)2Si(PhCH2CH2)Cl+MgBrCl
Industrial Production Methods: Industrial production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy to produce various methylchlorosilanes. These intermediates can then be further reacted to introduce the phenylethyl group.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Hydrolysis: The compound reacts with water to produce silanols and hydrochloric acid.
(CH3)2Si(PhCH2CH2)Cl+H2O→(CH3)2Si(PhCH2CH2)OH+HCl
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, and amines.
Solvents: Ether, tetrahydrofuran, and hexane.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis.
Major Products:
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chloro(dimethyl)(1-phenylethyl)silane is used in various scientific research applications:
Biology and Medicine: The compound’s derivatives are explored for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of chloro(dimethyl)(1-phenylethyl)silane involves its reactivity towards nucleophiles. The silicon-chlorine bond is highly polarized, making the silicon atom electrophilic and susceptible to attack by nucleophiles. This leads to the formation of new silicon-oxygen or silicon-nitrogen bonds, depending on the nucleophile used .
Comparaison Avec Des Composés Similaires
Chloro(dimethyl)phenylsilane: Similar in structure but with a phenyl group instead of a phenylethyl group.
Chloro(dimethyl)(2-phenylethyl)silane: Similar but with a different positional isomer of the phenylethyl group.
Uniqueness: Chloro(dimethyl)(1-phenylethyl)silane is unique due to its specific phenylethyl substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specialized synthetic applications where the phenylethyl group is desired.
Propriétés
Numéro CAS |
65118-86-7 |
|---|---|
Formule moléculaire |
C10H15ClSi |
Poids moléculaire |
198.76 g/mol |
Nom IUPAC |
chloro-dimethyl-(1-phenylethyl)silane |
InChI |
InChI=1S/C10H15ClSi/c1-9(12(2,3)11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
VTXWOPRUBHBFGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


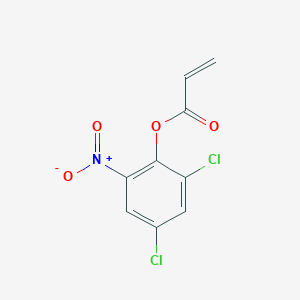
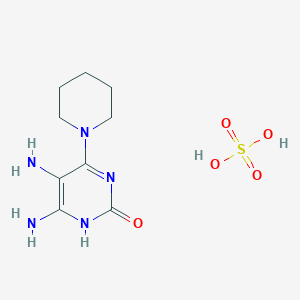
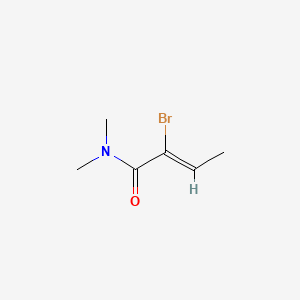

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
-lambda~5~-phosphane](/img/structure/B14498043.png)
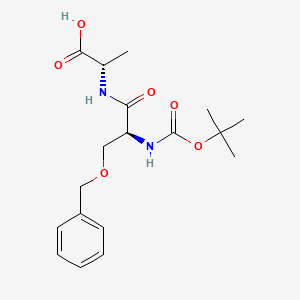
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)
![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
